molecular formula C8H12OS B14440620 2-Acetylcyclohexanethione CAS No. 76698-82-3

2-Acetylcyclohexanethione

Cat. No.: B14440620
CAS No.: 76698-82-3
M. Wt: 156.25 g/mol
InChI Key: IMVBDFHGEYAUIY-UHFFFAOYSA-N
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Description

2-Acetylcyclohexanethione (CAS: 125117-37-5; molecular formula: C₈H₁₂OS) is a cyclic β-thioxo ketone characterized by a cyclohexane ring substituted with acetyl and thione groups at the 2-position. It is synthesized via the acid-catalyzed reaction of 2-acetylcyclohexanone with H₂S, yielding the enethiol tautomer as the dominant product . Key structural features include:

  • Tautomerism: The compound exists in equilibrium between the enethiol (1C, with an endocyclic C=C bond) and enol (1D, exocyclic C=C bond) forms. Nuclear magnetic resonance (NMR) studies reveal a strong preference for the enethiol tautomer (δ 6.63 ppm for the chelate proton), attributed to the greater stability of endocyclic double bonds in six-membered rings .
  • Spectral Data: The He I photoelectron spectrum and molecular orbital calculations confirm the electronic structure, with ionization energies aligned with the enethiol form .

Properties

CAS No.

76698-82-3

Molecular Formula

C8H12OS

Molecular Weight

156.25 g/mol

IUPAC Name

1-(2-sulfanylidenecyclohexyl)ethanone

InChI

InChI=1S/C8H12OS/c1-6(9)7-4-2-3-5-8(7)10/h7H,2-5H2,1H3

InChI Key

IMVBDFHGEYAUIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCCC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylcyclohexanethione can be synthesized through the reaction of cyclohexanone with a secondary amine, such as pyrrolidine, to form an enamine. This enamine then undergoes acylation with acetic anhydride to produce 2-acetylcyclohexanone. The final step involves the substitution of the oxygen atom with a sulfur atom to form this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Acetylcyclohexanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group back to a carbonyl group.

    Substitution: The sulfur atom in the thione group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 2-Acetylcyclohexanone.

    Substitution: Various substituted thiones depending on the nucleophile used.

Scientific Research Applications

2-Acetylcyclohexanethione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-acetylcyclohexanethione involves its interaction with molecular targets through its thione group. The sulfur atom can form strong bonds with metal ions and other electrophiles, making it a potent ligand in coordination chemistry. This interaction can influence various biochemical pathways and enzyme activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Thio-Ketones

2-Thioacetylcyclohexanone (Compound 2)
  • Structure : Contains a thioacetyl group (C=S) adjacent to a ketone on the cyclohexane ring.
  • Tautomerism: Prefers the enol tautomer (2D) with a chelate proton signal at δ 15.50 ppm, indicating stabilization of the exocyclic C=C bond due to conjugation with the ketone group .
  • Key Difference: Unlike 2-acetylcyclohexanethione, the equilibrium favors the enol form, highlighting the influence of substituent positioning on tautomeric stability.
2-Thioacetylcyclopentanone (Compound 3)
  • Structure : A five-membered ring analog.
  • Tautomerism: Exhibits mixed tautomerism (δ 10.45 ppm for the chelate proton), reflecting contributions from both enethiol and enol forms. Five-membered rings favor exocyclic C=C bonds, but steric strain modulates the equilibrium .
2-Benzoylcyclopentanethione (Compound 4)
  • Structure : Features a benzoyl group instead of acetyl.
  • Tautomerism : Predominantly exists as the enethiol tautomer due to resonance stabilization from the aromatic ring .

Open-Chain β-Thioxo Ketones

Thioacetylacetone
  • Structure : An open-chain β-thioxo ketone (CH₃C(O)CH₂C(S)CH₃).
  • Tautomerism: Exists as a rapidly interconverting mixture of (Z)-enol and (Z)-enethiol forms. Solvent polarity significantly shifts the equilibrium (e.g., polar solvents stabilize the enethiol form) .
  • Contrast with Cyclic Analogs : The absence of ring strain allows greater solvent-dependent flexibility in tautomeric distribution compared to rigid cyclic systems.

Non-Thio Counterparts

2-Acetylcyclohexanone
  • Structure: The non-thio parent compound (C₈H₁₂O₂).
  • Reactivity: Lacks the thione group’s nucleophilicity, making it less reactive in sulfur-based substitution reactions. Its enol form is less stabilized (δ ~15.90 ppm for the hydroxyl proton) compared to this compound’s enethiol .

Data Tables

Mechanistic and Stability Insights

  • Ring Size Effects : Six-membered rings stabilize endocyclic double bonds (enethiol form), whereas five-membered rings favor exocyclic bonds due to reduced angle strain .
  • Substituent Influence: Electron-withdrawing groups (e.g., benzoyl) enhance enethiol stability via resonance, while ketones promote enol tautomerism through conjugation .
  • Synthetic Utility: The exclusive formation of this compound (over 2-thioacetylcyclohexanone) in H₂S reactions underscores the thermodynamic control favoring thione placement .

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